molecular formula C53H90O22 B1671519 Ginsenoside Rb2 CAS No. 11021-13-9

Ginsenoside Rb2

Katalognummer: B1671519
CAS-Nummer: 11021-13-9
Molekulargewicht: 1079.3 g/mol
InChI-Schlüssel: NODILNFGTFIURN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ginsenoside C is a naturally occurring compound found in the roots of the Panax ginseng plant. It belongs to the class of steroid glycosides and triterpene saponins known as ginsenosides. These compounds are responsible for the pharmacological properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside C is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ginsenosides, including Ginsenoside C, often involves biocatalytic strategies using glycosidases. These enzymes facilitate the modification of glycosyl moieties, which is crucial for producing rare ginsenosides with high antitumor activities . The process typically involves the use of microorganisms and their enzymatic systems under aerobic conditions. For example, recombinant enzymes from Escherichia coli have shown efficient conversion rates in biomedical and pharmaceutical industries .

Industrial Production Methods: Industrial production of ginsenosides generally relies on the extraction of total saponins from Panax plants, followed by biological or chemical deglycosylation. This method, however, is high-cost and low-efficiency. Recent advancements in synthetic biology have provided alternative methods for the large-scale production of ginsenosides. These methods include the construction of cell factories and the elucidation of biosynthetic pathways .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginsenosid C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

    Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Ginsenosiden, die möglicherweise eine verbesserte biologische Aktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Diabetes and Insulin Resistance
Ginsenoside Rb2 has been shown to improve insulin sensitivity and reduce insulin resistance. Studies indicate that Rb2 enhances AKT phosphorylation and inhibits the NF-κB pathway, which is pivotal in managing metabolic disorders. In both in vitro and in vivo models, Rb2 demonstrated significant improvements in glucose metabolism and adipocyte function, making it a promising candidate for diabetes treatment .

2. Anti-Cancer Properties
Research has highlighted the anti-cancer potential of this compound. It has been observed to inhibit tumor growth and metastasis in various cancer models. For instance, Rb2 reduces the number of metastatic nodules in colon cancer models by modulating inflammatory responses and promoting apoptosis in cancer cells . Additionally, its combination with other ginsenosides like Rg3 has shown synergistic effects in promoting angiogenesis, which is crucial for tumor growth and survival .

3. Cardiovascular Health
this compound exhibits cardioprotective effects by reducing oxidative stress and inflammation. Studies have demonstrated that it can ameliorate endothelial dysfunction, a precursor to cardiovascular diseases, by inhibiting senescence in endothelial cells through the modulation of microRNA pathways . This suggests its potential application in preventing atherosclerosis and other cardiovascular conditions.

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties, particularly in the context of immunosuppression induced by cyclophosphamide (CTX). In animal studies, intraperitoneal administration of Rb2 improved immune function by enhancing natural killer cell activity and promoting the expression of key cytokines such as TNF-α and IL-2. This positions Rb2 as a potential therapeutic agent for enhancing immune responses during chemotherapy .

Summary of Case Studies

Study Focus Findings
PharmacokineticsPoor absorption but rapid tissue distribution; significant effects on diabetes management.
Cancer ResearchSynergistic effects with Rg3 in promoting angiogenesis; reduces tumor metastasis.
ImmunologyEnhanced immune responses in CTX-induced immunosuppression; increased NK cell activity.
Cardiovascular HealthAnti-inflammatory effects on endothelial cells; potential role in atherosclerosis prevention.

Wirkmechanismus

Ginsenoside C exerts its effects through multiple molecular targets and pathways. It interacts with steroidal receptors at low affinity, countering the effects of intrinsic ligands. Additionally, it regulates reactive oxygen species-mediated pathways, such as the PI3K/AKT/mTOR pathway, which is involved in apoptosis. This regulation leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Caspase-3 and Bax .

Vergleich Mit ähnlichen Verbindungen

  • Ginsenoside Rb1
  • Ginsenoside Rb2
  • Ginsenoside Rc
  • Ginsenoside Rd

Comparison: Ginsenoside C is unique due to its specific glycosylation pattern, which influences its pharmacological properties. Compared to other ginsenosides, Ginsenoside C has shown higher efficacy in certain biological activities, such as anti-inflammatory and anticancer effects. The structural differences among ginsenosides, such as the number and position of sugar moieties, contribute to their distinct biological activities .

Biologische Aktivität

Ginsenoside Rb2, a protopanaxadiol-type saponin found in Panax ginseng, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings on the pharmacological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and pharmacokinetics.

1. Pharmacological Properties

This compound exhibits a range of beneficial effects across various biological systems:

  • Antidiabetic Effects : Rb2 has been shown to improve insulin resistance by inhibiting pyroptosis in adipocytes. This action is mediated through the NF-κB signaling pathway, highlighting its potential as a therapeutic agent for obesity and type 2 diabetes .
  • Antitumor Activity : Studies indicate that Rb2 can inhibit tumor angiogenesis and metastasis. In experiments involving B16-BL6 melanoma cells in mice, Rb2 significantly suppressed tumor growth and spread, suggesting its role in cancer therapy .
  • Cardiovascular Benefits : Rb2 promotes endothelial cell proliferation and tube formation through the activation of the PI3K/Akt and MAPK/ERK signaling pathways. This effect was observed in human umbilical vein endothelial cells (HUVECs) treated with Rb2 in combination with Rg3 .
  • Antiviral Properties : Recent studies have demonstrated that Rb2 inhibits the replication of bovine viral diarrhea virus (BVDV) by interfering with the translation process mediated by the Pestivirus IRES. This suggests a potential application in treating viral infections .

The biological activity of this compound is attributed to several cellular signaling pathways:

  • Oxidative Stress Reduction : Rb2 exhibits antioxidant properties that help mitigate oxidative stress and inflammation, which are critical factors in various diseases .
  • Regulation of Signaling Pathways : It modulates multiple pathways, including:
    • AKT/SHP
    • MAPK
    • EGFR/SOX2
    • TGF-β1/Smad
    • SIRT1
    • GPR120/AMPK/HO-1
    • NF-κB .

3. Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:

  • Absorption and Distribution : this compound is characterized by poor absorption but rapid tissue distribution. Studies show that co-administration with Schisandra lignans enhances its bioavailability by inhibiting P-glycoprotein (P-gp) activity, which typically limits drug absorption .
  • Metabolism : The compound undergoes extensive metabolism in the gut, leading to the formation of active metabolites such as compound K and 25-OH-PPD, which may contribute to its pharmacological effects .

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

Study FocusFindings
Insulin ResistanceInhibition of pyroptosis in adipocytes via NF-κB pathway; potential for obesity treatment .
Tumor MetastasisSignificant inhibition of B16-BL6 melanoma growth in vivo; potential anti-cancer agent .
Endothelial Cell ProliferationEnhanced cell proliferation and tube formation via PI3K/Akt and MAPK/ERK pathways .
Antiviral ActivityInhibition of BVDV replication through interference with translation processes .

5. Conclusion

This compound presents a promising candidate for therapeutic applications across a spectrum of conditions, including metabolic disorders, cancer, and viral infections. Its multifaceted mechanisms of action underscore its potential as a versatile pharmacological agent. Further clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

Eigenschaften

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODILNFGTFIURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911541
Record name 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Rb2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11021-13-9
Record name Ginsenoside Rb2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ginsenoside Rb2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 203 °C
Record name Ginsenoside Rb2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.